2-[benzyl-(4-fluorophenyl)sulfonylamino]-N,N-diethylacetamide
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Overview
Description
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N,N-diethylacetamide is a complex organic compound characterized by its unique chemical structure, which includes a benzyl group, a 4-fluorophenyl group, and a sulfonylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N,N-diethylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl chloride with 4-fluorophenylsulfonyl chloride to form benzyl(4-fluorophenyl)sulfone. This intermediate is then reacted with N,N-diethylacetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl and 4-fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as flame-retardant epoxy resins.
Mechanism of Action
The mechanism of action of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N,N-diethylacetamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, while the benzyl and 4-fluorophenyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl(4-fluorophenyl)phenylphosphine oxide: Similar in structure but contains a phosphine oxide group.
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide: Contains a glycinamide moiety instead of an acetamide group.
Uniqueness
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-3-21(4-2)19(23)15-22(14-16-8-6-5-7-9-16)26(24,25)18-12-10-17(20)11-13-18/h5-13H,3-4,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSMOKXQFZEDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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